[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid
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Overview
Description
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid: is an organic compound characterized by the presence of a carbamic acid group attached to a 3,4-dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted aniline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: In chemistry, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: Its structural features make it a valuable tool for probing biological systems .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness: What sets [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid apart from these similar compounds is the presence of the carbamic acid group, which imparts unique reactivity and functional properties.
Properties
CAS No. |
629649-05-4 |
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Molecular Formula |
C9H8Cl2N2O3 |
Molecular Weight |
263.07 g/mol |
IUPAC Name |
[2-(3,4-dichloroanilino)-2-oxoethyl]carbamic acid |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-6-2-1-5(3-7(6)11)13-8(14)4-12-9(15)16/h1-3,12H,4H2,(H,13,14)(H,15,16) |
InChI Key |
SAEYITBSOFMDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CNC(=O)O)Cl)Cl |
Origin of Product |
United States |
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